molecular formula C34H36O7 B3030126 4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranoside CAS No. 869107-36-8

4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranoside

Cat. No.: B3030126
CAS No.: 869107-36-8
M. Wt: 556.6 g/mol
InChI Key: VHXCUPOCGKUOOO-PJRHAEEISA-N
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Description

4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C34H36O7 and its molecular weight is 556.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 556.24610348 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Glycosylation

4-Methoxyphenyl 2,3,6-tri-O-benzyl-beta-D-galactopyranoside is utilized in the synthesis of complex carbohydrates. For instance, its glycosylation with various donors using promoters like N-iodosuccinimide-trimethylsilyl trifluoromethanesulfonate has been demonstrated to yield high-purity galabiosides, useful in oligosaccharide syntheses (Ohlsson & Magnusson, 2000).

Synthesis of Disaccharide Fragments

This compound is a key ingredient in the synthesis of complex disaccharides. For instance, it has been used to create p-methoxyphenyl 2,3,4-tri-O-benzyl-β-L-arabinopyranosyl-(16)-2-O-benzyl-3,4-di-O-acetyl-β-D-galactopyranoside, which is instrumental in building natural products like 4''-O-acetylmananthoside B (Zhao et al., 2008).

Exploration of Anti-Metastatic Activity

It has been used in the synthesis of glycoside clusters to explore anti-metastatic activities. The free-radical addition of related compounds to the functions of p-methoxyphenyl per-O-allyl-D-galactopyranoside has shown promise in this field (Meng et al., 2002).

Study of Proteoglycans Biosynthesis and Sorting

This compound is also used in the preparation of various sulfoforms of trisaccharides, serving as probes for studying the biosynthesis and sorting of proteoglycans. The ability to prepare different sulfoforms is crucial in this research area (Thollas & Jacquinet, 2004).

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

(2S,3S,4S,5S,6S)-6-(4-methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O7/c1-36-28-17-19-29(20-18-28)40-34-33(39-23-27-15-9-4-10-16-27)32(38-22-26-13-7-3-8-14-26)31(35)30(41-34)24-37-21-25-11-5-2-6-12-25/h2-20,30-35H,21-24H2,1H3/t30-,31-,32-,33-,34+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXCUPOCGKUOOO-PJRHAEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@H]([C@@H](O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693705
Record name 4-Methoxyphenyl 2,3,6-tri-O-benzyl-alpha-L-allopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869107-36-8
Record name 4-Methoxyphenyl 2,3,6-tri-O-benzyl-alpha-L-allopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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